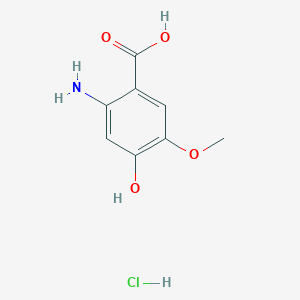

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (2AHMBHCl) is an organic compound that has been studied extensively in the scientific and medical fields due to its wide range of potential applications. It is a derivative of benzoic acid and is commonly used in the synthesis of various organic compounds. 2AHMBHCl has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

Compounds related to 2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride have been studied for their role in chemical synthesis and potential pharmaceutical applications. For instance, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in pharmaceuticals like amisulpride, demonstrates the importance of such compounds in drug development (Wang Yu, 2008).

Material Science

In material science, derivatives of benzoic acid, such as 2-hydroxybenzoic acid and 2-methoxybenzoic acid, have been used as dopants for polyaniline, indicating the relevance of these compounds in conducting polymers and advanced materials applications (C. A. Amarnath & S. Palaniappan, 2005).

Bioactive Compounds

Research on bioactive compounds from natural sources also highlights the significance of benzoic acid derivatives. For example, compounds like 2-amino-3,4-dihydroxy-5-methoxybenzoic acid isolated from the leaves of Cyclocarya paliurus have been evaluated for their inhibitory activities against enzymes like alpha-glucosidase and glycogen phosphorylase, suggesting potential therapeutic applications (Jun Li et al., 2008).

Encapsulation and Controlled Release

The encapsulation of flavor molecules like 4-hydroxy-3-methoxy benzoic acid into layered inorganic nanoparticles for controlled release in food applications demonstrates the versatility of benzoic acid derivatives in nanotechnology and controlled delivery systems (Mi-Mi Hong et al., 2008).

properties

IUPAC Name |

2-amino-4-hydroxy-5-methoxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4.ClH/c1-13-7-2-4(8(11)12)5(9)3-6(7)10;/h2-3,10H,9H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGUJCOVUVZWEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)

![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)